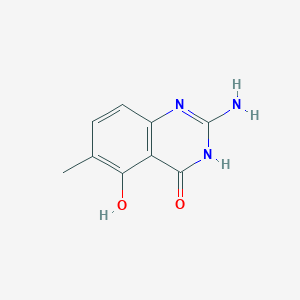
1-(Hydrazinylmethyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydrazinylmethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols This compound is characterized by the presence of a hydrazinylmethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydrazinylmethyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ol with hydrazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydrazinylmethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Naphthoquinones
Reduction: Hydrazine derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
1-(Hydrazinylmethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Hydrazinylmethyl)naphthalen-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the hydrazinylmethyl group, which forms hydrogen bonds with the nucleic acid bases. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
- 1-(Isoquinolin-1-yl)naphthalen-2-ol
- 1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
- (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol
Uniqueness: 1-(Hydrazinylmethyl)naphthalen-2-ol is unique due to its hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
887592-75-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(hydrazinylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H12N2O/c12-13-7-10-9-4-2-1-3-8(9)5-6-11(10)14/h1-6,13-14H,7,12H2 |
InChI Key |
LHLOQXNUIPWNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


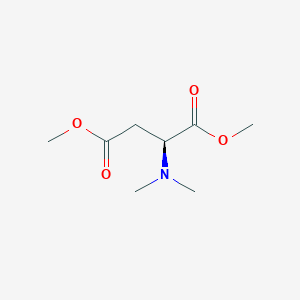
![2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride](/img/structure/B11906548.png)
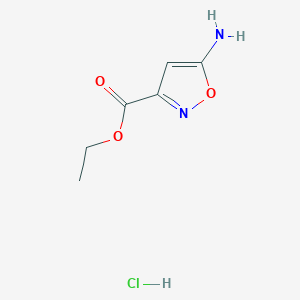
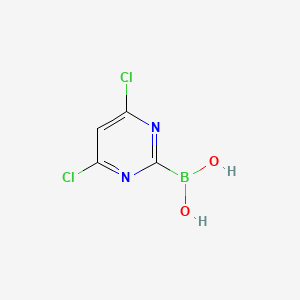
![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)
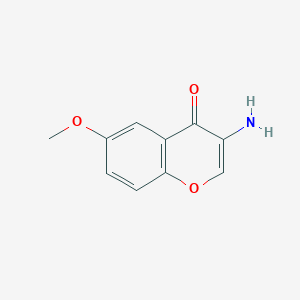


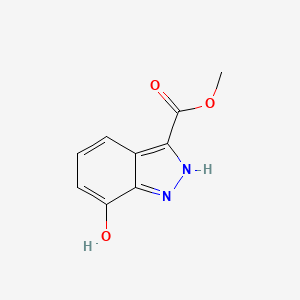


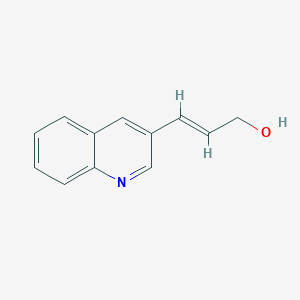
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
